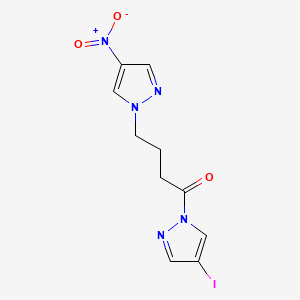
(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE is an organic compound that features a pyrazole ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE typically involves the esterification of 4-(1H-PYRAZOL-1-YL)BENZOIC ACID with (2-METHYLPHENYL)METHANOL. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-(1H-PYRAZOL-1-YL)BENZOIC ACID.
Reduction: Formation of (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZYL ALCOHOL.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2-METHYLPHENYL)METHYL 4-(1H-PYRAZOL-1-YL)BENZOATE: Features a similar structure but with different substituents on the pyrazole ring.
(2-METHYLPHENYL)METHYL 4-(1H-IMIDAZOL-1-YL)BENZOATE: Contains an imidazole ring instead of a pyrazole ring.
(2-METHYLPHENYL)METHYL 4-(1H-TRIAZOL-1-YL)BENZOATE: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a benzoate ester, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-methylphenyl)methyl 4-pyrazol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-14-5-2-3-6-16(14)13-22-18(21)15-7-9-17(10-8-15)20-12-4-11-19-20/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDIKURUGOCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(cyclopropylmethyl)-N-propylacetamide](/img/structure/B6069493.png)

![2-({[4-(4-benzyl-1-piperazinyl)phenyl]imino}methyl)-4-bromo-5-methoxyphenol](/img/structure/B6069506.png)
![N~1~-(5-BROMO-2-PYRIDYL)-2-[(5-ETHYL-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B6069520.png)
![((2S)-1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B6069527.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-thiophenecarboxamide](/img/structure/B6069529.png)
![5-[(7-ethyl-1H-indol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6069536.png)
![2-{[4-(4-chlorophenyl)-6-fluoro-2-hydroxyquinolin-3-yl]sulfanyl}-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one](/img/structure/B6069541.png)
![2-(1-{[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]AMINO}ETHYLIDENE)-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B6069545.png)
![(4-chlorophenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6069547.png)
![4-(1,3-benzodioxol-5-yl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6069549.png)
![METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B6069565.png)
![(2Z)-5-[(4-Chlorophenyl)methyl]-2-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B6069567.png)
![(5-{[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-2-furyl)methanol](/img/structure/B6069568.png)
